molecular formula C11H26Cl2N2O2 B1448104 (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride CAS No. 42037-20-7

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride

Cat. No. B1448104
CAS RN: 42037-20-7
M. Wt: 289.24 g/mol
InChI Key: ICOUKFUHEZHVRQ-XRIOVQLTSA-N
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Description

The compound is an organic salt formed from the reaction of “(S)-Methyl 2,6-bis(dimethylamino)-hexanoate” and hydrochloric acid. It likely contains a central carbon atom connected to a methyl group, a carboxyl group, and two dimethylamino groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It would likely require advanced computational or experimental techniques to determine .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine groups might participate in acid-base reactions, while the carboxyl group could be involved in esterification or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, it might exhibit solubility in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Acid Recovery and Membrane Technology

One significant application of a derivative of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride, specifically methyl 6-(dimethylamino) hexanoate, is in the field of acid recovery. An investigation conducted by Irfan et al. (2018) focused on the development of novel anion exchange membranes comprised of methyl 6-(dimethylamino) hexanoate for acid recovery via the diffusion dialysis process. The study emphasized the synthesis of the compound and its incorporation into membranes, highlighting the importance of understanding process parameters to enhance acid recovery efficiency in industrial applications (Irfan et al., 2018).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, derivatives of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride have been instrumental. Snelders et al. (2008) described the use of hexa((dimethylamino)-methyl)-functionalized triphenylphosphine, a related compound, in enhancing the rate of Suzuki-Miyaura cross-coupling reactions. This research underscores the role of such compounds in facilitating chemical reactions, potentially offering more efficient pathways for the synthesis of complex molecules (Snelders et al., 2008).

Material Science and Polymer Technology

Compounds related to (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride find applications in material science and polymer technology as well. A study by Engering et al. (2002) explored the synthesis and structural characterization of compounds involving bis(N-lithiumtrimethylsilylamino)bis(dimethylamino)silane. This work is significant for understanding the properties and potential applications of organosilicon compounds in creating advanced materials and polymers (Engering et al., 2002).

Sensor Technology

The derivatives of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride also find utility in sensor technology. Jiang et al. (2015) demonstrated the synthesis of a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group. This compound showed potential as a pH probe due to its fluorescence properties, indicative of its application in the development of sensitive and selective sensors for monitoring pH levels (Jiang et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug or a catalyst, its mechanism of action would depend on its specific use .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could potentially be explored for various applications, depending on its physical and chemical properties .

properties

IUPAC Name

methyl (2S)-2,6-bis(dimethylamino)hexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2.2ClH/c1-12(2)9-7-6-8-10(13(3)4)11(14)15-5;;/h10H,6-9H2,1-5H3;2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUKFUHEZHVRQ-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)OC)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)OC)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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